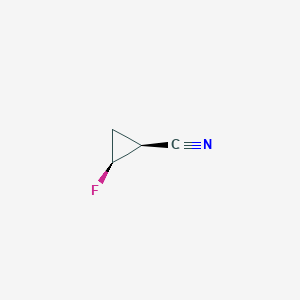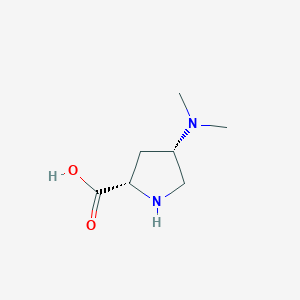
Pyrrolidine, 2-propyl-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 2-propyl-, ®-: is a chiral compound belonging to the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring. This compound is notable for its stereochemistry, which can significantly influence its biological activity and chemical properties. Pyrrolidine derivatives are widely used in medicinal chemistry due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Pyrrole: Pyrrolidine can be synthesized by reducing pyrrole using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or diethyl ether.
Imines and Carbonyl Compounds: Another method involves the reaction of carbonyl compounds (mainly aromatic aldehydes) with 3-chloropropylamine to form 2-substituted pyrrolidines.
Industrial Production Methods: Industrial production often involves optimized synthetic routes that avoid expensive catalysts and hazardous reagents. For instance, an improved process for preparing ®-4-propyl-pyrrolidine-2-one, a related compound, avoids the use of expensive chiral catalysts and hazardous sodium azide .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrrolidine derivatives can undergo oxidation to form pyrrolidin-2-ones.
Reduction: Reduction of pyrrole to pyrrolidine using reducing agents.
Substitution: Pyrrolidine can participate in substitution reactions, such as the PyBOP-catalyzed S_NAr addition-elimination reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like LiAlH₄ and NaBH₄ are commonly used.
Substitution: PyBOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) is used in substitution reactions.
Major Products:
Oxidation: Pyrrolidin-2-ones.
Reduction: Pyrrolidine.
Substitution: Pyrrolidine-functionalized nucleosides.
Scientific Research Applications
Chemistry: Pyrrolidine derivatives are used as intermediates in the synthesis of various bioactive molecules .
Biology: They are employed in the development of nucleoside analogs for antiviral and anticancer therapies .
Medicine: Pyrrolidine derivatives are explored for their potential as drug candidates due to their ability to interact with biological targets .
Industry: They are used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of pyrrolidine derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. For example, pyrrolidine derivatives can inhibit viral reverse transcriptases and mammalian DNA polymerases, making them effective in antiviral and anticancer therapies . The stereochemistry of the pyrrolidine ring plays a crucial role in determining the binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Comparison: Pyrrolidine, 2-propyl-, ®- is unique due to its specific stereochemistry, which can lead to different biological activities compared to its analogs. For instance, the spatial orientation of substituents in pyrrolidine derivatives can result in varying binding modes to enantioselective proteins, thereby influencing their biological profiles .
Properties
CAS No. |
86661-34-9 |
|---|---|
Molecular Formula |
C7H15N |
Molecular Weight |
113.20 g/mol |
IUPAC Name |
(2R)-2-propylpyrrolidine |
InChI |
InChI=1S/C7H15N/c1-2-4-7-5-3-6-8-7/h7-8H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
ICALDHCMXFGLBN-SSDOTTSWSA-N |
Isomeric SMILES |
CCC[C@@H]1CCCN1 |
Canonical SMILES |
CCCC1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-Chloro-2-(cyclobutylmethyl)phenyl]-hydrazine](/img/structure/B11750262.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750265.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11750273.png)
![1-[(2R)-oxan-2-yl]methanamine](/img/structure/B11750288.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750290.png)


![2-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanamine](/img/structure/B11750314.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750340.png)

![(3-methoxypropyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750344.png)
